molecular formula C15H18N4O2S B2747104 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2034474-80-9

3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2747104
CAS No.: 2034474-80-9
M. Wt: 318.4
InChI Key: PWOWLOLWDIKSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 2034474-80-9) is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.39 . This piperidine-carboxamide derivative features a pyrazine and a thiophene methyl group, a structural motif of significant interest in medicinal chemistry. While direct biological data for this exact molecule is not widely published, its structure is highly relevant for research in metabolic diseases. Pyrazine-2-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein coupled receptor 5 (TGR5) . TGR5 is a promising therapeutic target for metabolic disorders such as type 2 diabetes mellitus (T2DM), non-alcoholic steatohepatitis (NASH), and obesity . Activation of TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a critical role in improving glucose homeostasis and energy expenditure . Furthermore, pyrazine-based scaffolds are extensively investigated for their antimicrobial properties, particularly as derivatives of the first-line anti-tuberculosis drug Pyrazinamide . This product is intended for research purposes only, specifically for use in: • Investigating novel TGR5 agonists for metabolic disease research. • Exploring structure-activity relationships (SAR) in medicinal chemistry. • Serving as a synthetic intermediate or building block for further chemical development. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-pyrazin-2-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(18-9-13-4-2-8-22-13)19-7-1-3-12(11-19)21-14-10-16-5-6-17-14/h2,4-6,8,10,12H,1,3,7,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOWLOLWDIKSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate alkylating agent to form the pyrazin-2-yloxy intermediate.

    Formation of Thiophen-2-ylmethyl Intermediate: Thiophene is reacted with a suitable alkylating agent to form the thiophen-2-ylmethyl intermediate.

    Coupling Reaction: The pyrazin-2-yloxy intermediate is then coupled with the thiophen-2-ylmethyl intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperidine-1-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

  • Key Features : Incorporates a fluorophenyl-oxadiazole group instead of pyrazine-thiophene.
  • Activity : Demonstrated superior binding affinity to Mycobacterium tuberculosis targets compared to control drugs, with favorable ADMET profiles .
  • Differentiation : The oxadiazole group enhances metabolic stability, while the fluorophenyl moiety may improve target selectivity.

4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)-phenyl)piperidine-1-carboxamide (A939572)

  • Key Features: Contains a chlorophenoxy group and a methylcarbamoyl phenyl substituent.
  • Activity : Potent stearoyl-CoA desaturase 1 (SCD1) inhibitor, shown to increase glucose uptake in 3T3-L1 cells .
  • Differentiation: The chlorophenoxy group likely enhances hydrophobic interactions with SCD1, a feature absent in the pyrazine-thiophene derivative.

PF3845 (4-(3-[5-Trifluoromethylpyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

  • Key Features : Features a trifluoromethylpyridine and pyridin-3-yl group.
  • Activity : Used in G protein-coupled receptor studies; the trifluoromethyl group improves metabolic resistance .
  • Differentiation : The electron-withdrawing trifluoromethyl group may confer greater enzymatic stability compared to the thiophene moiety.

Pharmacokinetic and Pharmacodynamic Comparison

Compound Binding Affinity LogP (Predicted) Key Pharmacophore Biological Target
Target Compound Not reported ~2.8 (est.) Pyrazine, thiophene Hypothetical enzyme/receptor
3-[3-(4-Fluorophenyl)-oxadiazole] analogue High ~3.1 Fluorophenyl, oxadiazole Mycobacterium tuberculosis
A939572 Moderate ~3.5 Chlorophenoxy, methylcarbamoyl SCD1
PF3845 Not reported ~3.9 Trifluoromethylpyridine GPCRs

Key Observations :

  • Lipophilicity : The target compound’s predicted LogP (~2.8) suggests moderate solubility, lower than A939572 (~3.5) but comparable to oxadiazole-containing analogues.
  • Bioisosteric Replacements: Replacing pyrazine with oxadiazole (as in ) or chlorophenoxy (as in ) alters electronic properties and target engagement.
  • Metabolic Stability : Thiophene rings are prone to oxidation, whereas trifluoromethyl groups (e.g., PF3845) resist metabolic degradation .

Biological Activity

3-(Pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, identified by its CAS number 2034474-80-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of 318.4 g/mol. Its structure features a piperidine ring substituted with a thiophene moiety and a pyrazine ether, which contributes to its biological activity.

PropertyValue
Molecular FormulaC15H18N4O2SC_{15}H_{18}N_{4}O_{2}S
Molecular Weight318.4 g/mol
CAS Number2034474-80-9

The compound's mechanism of action involves interactions with various biological targets, including enzymes and receptors. The presence of the pyrazine and thiophene groups enhances its ability to modulate biological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by inhibiting specific kinases and modulating cell signaling pathways.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazine compounds often exhibit anti-inflammatory effects. For instance, pyrazine hybrids have demonstrated the ability to inhibit nitric oxide (NO) overproduction in macrophages, which is crucial in inflammatory responses . The compound's structural features may contribute similarly to these effects.

Anticancer Activity

Pyrazine derivatives are known for their anticancer properties. In vitro studies have shown that compounds containing pyrazine rings can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have displayed IC50 values in the nanomolar range against various cancer cell lines . This suggests strong potential for further development as anticancer agents.

Study 1: Inhibition of Cancer Cell Proliferation

A study on pyrazine derivatives demonstrated that certain modifications led to enhanced activity against breast cancer cells (MCF-7). Compounds with similar structures showed IC50 values as low as 0.18 μM, indicating potent activity . Such findings highlight the potential efficacy of this compound in cancer therapy.

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, a series of pyrazine-modified compounds were tested for their ability to inhibit LPS-induced inflammation in RAW264.7 macrophages. Compounds showed varying degrees of inhibition, with some achieving over 50% reduction in NO production at concentrations around 20 μM . This suggests that this compound may share similar anti-inflammatory capabilities.

Comparative Analysis

The biological activity of this compound can be compared with other pyrazine derivatives:

Compound NameIC50 (μM)Biological Activity
This compoundTBDPotential anti-inflammatory and anticancer
Pyrazine derivative A0.18Anticancer (MCF-7)
Pyrazine derivative B>20Anti-inflammatory

Q & A

Q. What are the recommended synthetic strategies and characterization methods for 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. Key steps include:

  • Coupling reactions : Introducing the pyrazine and thiophenemethyl groups via nucleophilic substitution or amide bond formation under controlled conditions (e.g., reflux in ethanol or DMF with catalysts like triethylamine) .
  • Purification : Use of column chromatography or recrystallization to isolate intermediates and the final product.
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
    • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
    • Infrared (IR) Spectroscopy : Identification of functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How can structural features of this compound influence its reactivity and biological activity?

The compound’s structure combines a piperidine carboxamide backbone with heterocyclic substituents:

  • Pyrazine moiety : Acts as an electron-deficient aromatic ring, enabling π-π stacking interactions with biological targets .
  • Thiophenemethyl group : Enhances lipophilicity and may participate in hydrophobic interactions or metabolic oxidation .
  • Piperidine ring : Provides conformational flexibility, critical for binding to enzyme active sites or receptors .
    These features suggest potential interactions with targets like kinases or GPCRs, but empirical validation via assays (e.g., enzyme inhibition) is required .

Q. What preliminary biological screening approaches are suitable for this compound?

  • In vitro assays :
    • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
    • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
  • ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic stability : Incubation with liver microsomes and LC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthesis yields or purity across different protocols?

  • Optimization strategies :
    • Reaction condition screening : Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts to identify optimal parameters .
    • Byproduct analysis : Use HPLC-MS to identify impurities and adjust protecting groups or reaction sequences .
  • Case study : reports inconsistent yields in amide coupling; switching from HATU to EDCI improved reproducibility by reducing side reactions .

Q. What experimental approaches elucidate the mechanism of action for this compound?

  • Target identification :
    • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
    • In silico docking : Use AutoDock Vina to predict interactions with targets like PI3K or EGFR .
  • Pathway analysis : RNA-seq or phosphoproteomics to map signaling changes post-treatment .

Q. How can stability issues under varying environmental conditions be addressed?

  • Stress testing :
    • Thermal degradation : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor structural changes with NMR .
  • Formulation strategies : Encapsulation in cyclodextrins or liposomes to enhance stability .

Q. What computational methods are recommended for predicting SAR and off-target effects?

  • SAR modeling :
    • 3D-QSAR : CoMFA or CoMSIA to correlate substituent modifications with activity .
    • Molecular dynamics simulations : Assess binding mode stability in target pockets (e.g., using GROMACS) .
  • Off-target screening : SwissTargetPrediction or SEA databases to identify potential interactions .

Q. How can crystallography challenges (e.g., poor diffraction) be overcome for structural determination?

  • Crystal optimization :
    • Solvent vapor diffusion : Screen >100 conditions using commercial kits (e.g., Hampton Research) .
    • Cryoprotection : Soak crystals in Paratone-N before flash-cooling .
  • Data collection : Use synchrotron radiation (e.g., APS or ESRF) for high-resolution datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.